Cas no 95299-18-6 (Methyl 2-(4-(trifluoromethoxy)phenyl)acetate)

Methyl 2-(4-(trifluoromethoxy)phenyl)acetate is a fluorinated aromatic ester with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features include a trifluoromethoxy group, which enhances lipophilicity and metabolic stability, making it valuable in drug design. The ester functionality allows for further derivatization, such as hydrolysis or transesterification, facilitating its use in building complex molecules. The compound exhibits good chemical stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile makes it a preferred choice for researchers developing bioactive compounds, particularly in agrochemical and medicinal chemistry applications. The presence of the trifluoromethoxy group also contributes to unique electronic properties, influencing binding interactions in target molecules.
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate structure
95299-18-6 structure
Product Name:Methyl 2-(4-(trifluoromethoxy)phenyl)acetate
CAS No:95299-18-6
MF:C10H9F3O3
MW:234.171873807907
MDL:MFCD12964234
CID:1083593
PubChem ID:19908469
Update Time:2025-10-31

Methyl 2-(4-(trifluoromethoxy)phenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-(trifluoromethoxy)phenyl)acetate
    • Methyl [4-(trifluoromethoxy)phenyl]acetate
    • 95299-18-6
    • SCHEMBL9682203
    • METHYL 2-[4-(TRIFLUOROMETHOXY)PHENYL]ACETATE
    • DTXSID201269580
    • Methyl2-(4-(trifluoromethoxy)phenyl)acetate
    • methyl(4-(trifluoromethoxy)phenyl)acetate
    • Methyl 4-(trifluoromethoxy)benzeneacetate
    • Benzeneacetic acid, 4-(trifluoromethoxy)-, methyl ester
    • DB-351770
    • MDL: MFCD12964234
    • Inchi: 1S/C10H9F3O3/c1-15-9(14)6-7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3
    • InChI Key: NBVMOXKFIQXFSL-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)CC(=O)OC)(F)F

Computed Properties

  • Exact Mass: 234.05037863g/mol
  • Monoisotopic Mass: 234.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.5Ų

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Additional information on Methyl 2-(4-(trifluoromethoxy)phenyl)acetate

Recent Advances in the Study of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS: 95299-18-6) in Chemical Biology and Pharmaceutical Research

Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS: 95299-18-6) is a chemical compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical industries. This ester derivative, characterized by the presence of a trifluoromethoxy group, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role as a precursor in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and central nervous system (CNS) drugs.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate in the preparation of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers demonstrated that the trifluoromethoxy group enhances the metabolic stability and bioavailability of the resulting compounds, making them promising candidates for further preclinical evaluation. The study also highlighted the compound's compatibility with various coupling reactions, enabling the efficient construction of diverse molecular scaffolds.

In the field of CNS drug discovery, a recent patent application (WO2023056789) disclosed the use of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate as a key intermediate in the synthesis of novel serotonin receptor modulators. The patent emphasizes the compound's role in improving the blood-brain barrier permeability of the target molecules, addressing a critical challenge in CNS drug development. Preliminary in vivo studies showed promising results in animal models of depression and anxiety, with improved pharmacokinetic profiles compared to existing therapies.

From a chemical biology perspective, researchers have utilized Methyl 2-(4-(trifluoromethoxy)phenyl)acetate as a versatile building block for the development of activity-based probes. A 2024 study in ACS Chemical Biology reported the design of fluorogenic substrates incorporating this moiety for real-time monitoring of esterase activity in live cells. The trifluoromethoxy group was found to significantly enhance the probe's sensitivity and selectivity, enabling the detection of enzyme activity at subcellular resolution.

The safety profile and environmental impact of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate have also been subjects of recent investigation. Regulatory agencies have reviewed its toxicological data, confirming its relatively low acute toxicity while emphasizing the need for proper handling due to potential skin and eye irritation. Environmental studies have focused on its biodegradation pathways, with recent findings suggesting that microbial communities can effectively metabolize this compound under aerobic conditions.

Looking forward, the unique properties of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS: 95299-18-6) position it as a valuable tool in medicinal chemistry and chemical biology research. Its applications extend beyond pharmaceuticals to include materials science, where its fluorine-containing structure contributes to the development of specialty polymers with enhanced thermal and chemical stability. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this versatile compound in diverse areas of chemical research and drug discovery.

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